5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole
Overview
Description
5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole is a heterocyclic compound that features a unique structure combining imidazo[4,5-b]pyridine and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate is then subjected to further reactions, such as alkylation and cyclization, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as phase transfer catalysis (PTC) and solid-liquid catalysis are often employed to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives .
Scientific Research Applications
5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. For instance, it can bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Shares the imidazo[4,5-b]pyridine core but lacks the thiazole moiety.
Imidazo[4,5-b]pyridine derivatives: A broad class of compounds with varying substituents that exhibit diverse biological activities.
Thiazole derivatives: Compounds containing the thiazole ring, known for their antimicrobial and anticancer properties.
Uniqueness
5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole is unique due to its combined imidazo[4,5-b]pyridine and thiazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4S/c1-5-8(16-4-13-5)10-14-7-2-6(11)3-12-9(7)15-10/h2-4H,1H3,(H,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOZQDBIHDJAGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=NC3=C(N2)C=C(C=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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